4-Amino-4'-nitrobenzanilide

Description

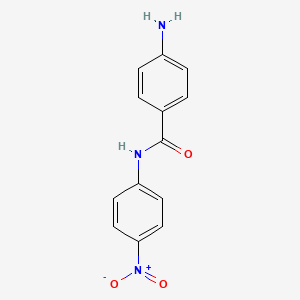

4-Amino-4'-nitrobenzanilide (CAS: 580-15-4) is a benzanilide derivative featuring an amide linkage (–NH–CO–) connecting two benzene rings. The para positions of the rings are substituted with an amino (–NH₂) and a nitro (–NO₂) group, respectively. This structure confers unique electronic properties due to the electron-donating amino group and the electron-withdrawing nitro group, making it a versatile intermediate in organic synthesis and polymer chemistry .

Properties

CAS No. |

31366-39-9 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-amino-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H11N3O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,14H2,(H,15,17) |

InChI Key |

YCYKUNZVKNJOPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Anticonvulsant Activity : Research indicates that 4-amino-4'-nitrobenzanilide may exhibit anticonvulsant properties, suggesting potential applications in epilepsy treatment. Studies have demonstrated its ability to modulate pathways involved in seizure activity, although further investigation is required to elucidate the exact mechanisms involved .

- Anti-inflammatory and Analgesic Properties : The compound has been shown to inhibit inflammatory pathways, indicating its potential for treating pain and inflammation-related conditions. Its effects on skin irritation and sensitization have also been evaluated, emphasizing the importance of safety assessments in its pharmaceutical applications .

-

Organic Synthesis

- Intermediate for Drug Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatile structure allows participation in nucleophilic substitution, acylation, and condensation reactions .

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of nitrogen-containing heterocycles through reductive techniques involving nitro compounds. This aspect has been explored in studies focusing on the formation of azepines from nitro precursors .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzanilide | Benzene ring with an amide group | Basic structure without amino group |

| 4-Nitrobenzanilide | Nitro group instead of amino group | Exhibits different biological activity |

| Aniline | Amino group directly on benzene | More basic; used primarily as a dye |

| N-Phenylbenzamide | Similar amide structure | Lacks amino functionality |

The presence of both an amino group and a benzamide structure distinguishes this compound from other similar compounds, contributing to its specific biological activities and applications in pharmaceuticals .

Case Studies

-

Anticonvulsant Mechanism Investigation

- A study investigated the binding affinity of this compound to receptors involved in pain signaling pathways. The results suggested that the compound could effectively modulate these pathways, indicating its potential therapeutic applications in pain management .

-

Safety Assessment for Dermatological Use

- Research was conducted to assess the safety profile of this compound regarding skin irritation and sensitization. The findings demonstrated that while the compound exhibits beneficial properties, thorough safety evaluations are necessary before clinical application .

Comparison with Similar Compounds

4,4'-Diamino-3'-nitrobenzanilide (DNB)

- Structure: Contains two amino groups (4- and 4'-positions) and a nitro group (3'-position).

- Synthesis & Reactivity: DNB undergoes polycondensation with dicarboxylic acids, forming polymers with inherent viscosities up to 0.95 dL/g. However, competing reactions between amino groups and intermediates (e.g., BNAT formation) limit yield .

- Applications : Used in high-performance polymers; ordered copolymers exhibit thermal stability suitable for industrial materials.

Comparison :

- Electronic Effects: The additional amino group in DNB enhances nucleophilicity, accelerating polymerization but complicating intermediate control.

- Functionality: DNB’s dual amino groups offer more reactive sites than 4-amino-4'-nitrobenzanilide, which has only one amino group.

Nitrobenzanilide Derivatives

Examples include 4'-Nitrobenzanilide (N-(4-nitrophenyl)benzamide) and 5'-Nitro-2'-(4-nitrophenyl)benzanilide (CAS: 84682-33-7).

Comparison :

- Substituent Position: The para-nitro group in this compound enhances conjugation, whereas ortho-nitro derivatives (e.g., 5'-nitro-2'-substituted analogs) exhibit steric hindrance .

4-Amino-4'-nitrostilbene-2,2'-disulfonic Acid

- Structure: Stilbene backbone with sulfonic acid (–SO₃H) and nitro/amino groups .

- Properties : Water-soluble due to sulfonic groups; used in direct dyes (e.g., fluorescent yellow 7GL).

- Applications: Key monomer for textiles and optical materials.

Comparison :

- Solubility: Sulfonic acid groups in stilbene derivatives enhance aqueous solubility, unlike this compound, which is likely hydrophobic.

- Backbone Flexibility : The rigid amide linkage in benzanilides contrasts with the conjugated double bond in stilbenes, affecting photophysical properties.

4-Amino-4'-nitrodiphenyl Sulfide/Sulfone/Sulfoxide

Comparison :

- Electronic Effects : Sulfur linkages alter electron density distribution compared to the amide group, influencing redox behavior and binding affinity in drug design.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Challenges

- Polymerization: DNB’s amino groups enable robust polycondensation but require precise stoichiometric control to avoid side products like BNAT .

- Adsorption Behavior: 4-Amino-4’-nitrobiphenyl (structurally analogous) adsorbs on silver surfaces with pH-dependent orientation, critical for SERS-based sensing .

Q & A

Q. Key Data :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional heating | 65–70 | 12–24 |

| Microwave-assisted | 85–90 | 1–2 |

How does the nitro group positioning in this compound influence its electronic properties and reactivity in coordination chemistry?

Advanced Research Focus

The para-nitro group acts as a strong electron-withdrawing group, reducing electron density on the benzanilide backbone. This enhances ligand-metal charge transfer in coordination complexes, as demonstrated in triorganotin(IV) complexes derived from 4'-nitrobenzanilide semicarbazones . Computational studies (e.g., DFT calculations) can quantify:

- Electrostatic Potential Maps : Highlighting electron-deficient regions.

- Frontier Molecular Orbitals : Predicting reactivity with metal ions.

Q. Experimental Validation :

- UV-Vis Spectroscopy : Shifts in λₘₐₐ indicate metal-ligand interactions.

- Cyclic Voltammetry : Redox peaks correlate with nitro group reduction potentials.

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Methodological Guidance

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted nitro precursors) .

- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms regiochemistry .

Q. Data Interpretation Example :

| Technique | Key Signal | Structural Insight |

|---|---|---|

| FT-IR | 1520 cm⁻¹ (NO₂) | Nitro group presence |

| ¹H NMR | δ 8.2 ppm (doublet, 2H) | Para-substituted nitro group |

How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Data Contradiction Analysis

Discrepancies in solubility often arise from variations in solvent polarity, temperature, and measurement techniques. A systematic approach includes:

Standardized Protocols : Use NIST-recommended shake-flask methods with HPLC quantification .

Temperature Control : Report data at 25°C ± 0.1°C to ensure comparability.

Solvent Selection : Compare polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents.

Q. Example Solubility Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Ethanol | 12.3 ± 0.5 | 25 | |

| DMSO | 45.8 ± 1.2 | 25 |

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Q. Pharmacological Research Focus

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR).

Q. Experimental Design Considerations :

- Positive Controls : Include known inhibitors (e.g., trimethoprim for DHFR).

- Dose-Response Curves : Use 6–8 concentrations for robust IC₅₀ calculation.

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Methodology

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMF/water mixtures.

- DFT Calculations : Optimize transition states for SNAr (nucleophilic aromatic substitution) mechanisms.

- Hammett Plots : Correlate σ⁻ values of substituents with reaction rates .

Key Insight :

The nitro group’s meta-directing effect can be overridden by steric hindrance in ortho-substituted derivatives, altering reaction pathways.

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.